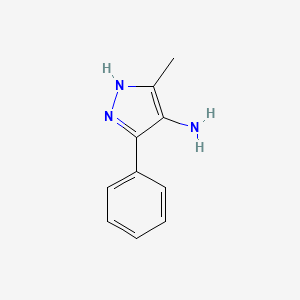

5-methyl-3-phenyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-phenyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHOKIKYPZXSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

The following table summarizes key structural differences between 5-methyl-3-phenyl-1H-pyrazol-4-amine and related compounds:

Key Observations :

- Positional Effects: The placement of substituents significantly impacts electronic and steric properties.

- Functional Group Diversity : The amine group at position 4 in the target compound allows for hydrogen bonding, similar to 3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine . However, the latter’s pyrimidine ring may enhance π-π stacking interactions.

- Solubility and Lipophilicity : The methoxyphenyl group in 5-(4-methoxyphenyl)-2-methylpyrazol-3-amine likely increases aqueous solubility compared to the target compound’s phenyl group.

Q & A

Q. Basic Characterization Protocols

- NMR Spectroscopy : H and C NMR identify substituent patterns and confirm regiochemistry. For example, the pyrazole NH proton appears as a broad singlet near δ 10–12 ppm .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

How can SHELXL and hydrogen-bonding analysis resolve structural ambiguities in crystallographic studies?

Q. Advanced Crystallography

- Refinement with SHELXL : Use twin refinement for handling twinned crystals and anisotropic displacement parameters for accurate thermal motion modeling .

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs), which stabilize crystal packing and inform solubility properties .

What in vitro and in vivo assays are suitable for evaluating the biological activity of pyrazole derivatives?

Q. Basic Bioactivity Screening

- Antimicrobial Assays : Determine Minimum Inhibitory Concentration (MIC) against Gram-positive/negative strains (e.g., E. coli ATCC 25922) using broth microdilution .

- Anticancer Models : Use sea urchin embryo assays to assess antimitotic activity or MTT assays on cancer cell lines (e.g., HeLa) .

How can structure-activity relationship (SAR) studies guide the design of pyrazole derivatives with enhanced activity?

Q. Advanced Medicinal Chemistry

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to improve metabolic stability.

- Bioisosteric Replacement : Replace the 4-methyl group with isosteres like chlorine to modulate lipophilicity and target binding .

How should researchers address discrepancies in reported synthetic yields or biological data across studies?

Q. Data Contradiction Analysis

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst loading) that may affect yields .

- Meta-Analysis : Compare biological data using standardized protocols (e.g., CLSI guidelines for MIC assays) to minimize variability .

What solvent-free or green chemistry approaches are applicable to pyrazole synthesis?

Q. Advanced Sustainable Methods

- Mechanochemical Synthesis : Ball-milling reactants (e.g., hydrazines and diketones) reduces solvent use and accelerates reaction kinetics.

- Microwave-Assisted Reactions : Achieve higher yields in shorter times (e.g., 30 minutes vs. 24 hours) for cyclocondensation steps .

How do coordination chemistry principles apply to pyrazole-based ligand design?

Q. Advanced Material Science

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.